Isopropyl dihydrogen phosphate
Overview
Description
Phosphorylisopropane is an organic compound belonging to the class of monoalkyl phosphates. It is characterized by a phosphate group linked to an isopropyl group.
Mechanism of Action
Target of Action
Isopropyl dihydrogen phosphate is a monophosphorylated isopropyl alcohol . It has a role as a phosphoantigen . Phosphoantigens are molecules that can be recognized by the immune system, specifically by Vγ9Vδ2 T cells, a unique subset of T cells that respond to certain types of phosphorous-containing compounds .
Mode of Action
As a phosphoantigen, it may interact with the immune system by binding to specific receptors on vγ9vδ2 t cells . This interaction can trigger a cascade of immune responses, including the release of cytokines, which are signaling molecules that modulate the immune response .
Biochemical Pathways
Phosphate compounds play a crucial role in many biological processes, including energy metabolism, signal transduction, and nucleic acid synthesis . Therefore, it’s plausible that this compound could influence these or other phosphate-dependent processes.
Pharmacokinetics
Latanoprost, a related compound, is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed to the acid form to become biologically active . The active acid of latanoprost reaching the systemic circulation is primarily metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites via fatty acid β-oxidation . The elimination of the acid of latanoprost from human plasma is rapid (t1/2 =17 min) after both intravenous and topical administration . Systemic clearance is approximately 7 mL/min/kg . Following hepatic β-oxidation, the metabolites are mainly eliminated via the kidneys .
Result of Action
As a phosphoantigen, it may stimulate immune responses, including the activation of vγ9vδ2 t cells and the release of cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorylisopropane can be synthesized through the phosphorylation of isopropanol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of phosphorylisopropane involves large-scale phosphorylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorylisopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorylated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various phosphorylated compounds, which can be further utilized in different applications .
Scientific Research Applications
Phosphorylisopropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorylated compounds.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Phosphorylisopropane is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Phosphorylisopropane can be compared with other monoalkyl phosphates, such as methyl phosphate and ethyl phosphate. While these compounds share a similar phosphate group, the presence of different alkyl groups imparts unique properties to each compound. Phosphorylisopropane is unique due to its isopropyl group, which influences its reactivity and applications .
List of Similar Compounds
- Methyl phosphate
- Ethyl phosphate
- Propyl phosphate
- Butyl phosphate
Phosphorylisopropane stands out due to its specific structural features and the resulting chemical behavior, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
propan-2-yl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPQHRDVPBTVEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
Record name | ISOPROPYL ACID PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3700 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862720 | |
Record name | Phosphoric acid, mono(1-methylethyl) ester | |
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Molecular Weight |
140.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue. | |
Record name | ISOPROPYL ACID PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3700 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1623-24-1, 76483-21-1 | |
Record name | ISOPROPYL ACID PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3700 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Monoisopropyl phosphate | |
Source | CAS Common Chemistry | |
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Record name | Monoisopropyl phosphate | |
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Record name | Phosphoric acid, 1-methylethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076483211 | |
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Record name | Isopropyl dihydrogen phosphate | |
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Record name | Phosphoric acid, mono(1-methylethyl) ester | |
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Record name | Phosphoric acid, mono(1-methylethyl) ester | |
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Record name | Phosphoric acid, 1-methylethyl ester | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.322 | |
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Record name | Isopropyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.098 | |
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Record name | MONOISOPROPYL PHOSPHATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isopropyl dihydrogen phosphate in the metabolism of Kitazin P® in rice plants?
A1: this compound is identified as a metabolite of Kitazin P® in rice plants, indicating the fungicide undergoes degradation within the plant system. [, ] While not directly identified as the primary metabolite, its presence suggests a breakdown pathway where the parent compound, Kitazin P®, is initially hydrolyzed to O,O-diisopropyl hydrogen phosphorothioate. This intermediate is further metabolized to diisopropyl hydrogen phosphate, this compound, and ultimately, phosphoric acid. [, ]
Q2: Are there analytical methods to specifically identify and quantify this compound in plant tissues?
A3: The research papers primarily utilized thin-layer chromatography and gas-liquid chromatography with flame thermionic or flame photometric detectors to identify and analyze metabolites of Kitazin P®. [, ] While these techniques were instrumental in characterizing the overall metabolic pathway, they did not focus specifically on the quantification of this compound. Further research and potentially more targeted analytical methods would be required for precise quantification of this specific metabolite within plant tissues.
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